REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:17][CH2:16][C:15]1[CH:14]=[CH:13][C:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[CH:4][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
|
8.92 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC(C)(C)C)C=CC1C
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Name
|
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
irradiated with a sun lamp for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CUSTOM
|
Details
|
and the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5:95 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C(=O)OC(C)(C)C)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.52 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |